SB-269970 - 201038-74-6

SB-269970

Catalog Number: EVT-254333
CAS Number: 201038-74-6
Molecular Formula: C18H28N2O3S
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-[[(2R)-2-[2-(4-methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl]sulfonyl]phenol is a sulfonamide.
SB-269970 is an experimental drug developed by GlaxoSmithKline. In the studies performed with this agent, it has been suggested that SB-269970 acts either as a selective antagonist or inverse agonist of the serotonin receptor 7 (5-HT7).

5-Carboxamidotryptamine (5-CT)

    Compound Description: 5-CT is a 5-HT receptor agonist with affinity for several subtypes, including 5-HT1, 5-HT5, and 5-HT7 receptors []. It is frequently used as a tool compound in research to investigate the roles of these receptors.

    Relevance: 5-CT is frequently used in conjunction with SB-269970 to isolate the effects of 5-HT7 receptors. This is because 5-CT can activate multiple 5-HT receptor subtypes, including 5-HT7, while SB-269970 selectively blocks 5-HT7 receptors [, , , , , ]. By comparing the effects of 5-CT alone and in the presence of SB-269970, researchers can determine the specific contribution of 5-HT7 receptors to observed physiological responses.

8-Hydroxy-2-(di-N-propylamino)tetralin (8-OH-DPAT)

  • Relevance: Like 5-CT, 8-OH-DPAT's ability to activate both 5-HT1A and 5-HT7 receptors makes it a useful tool compound when studying the effects of SB-269970 [, , , ]. Using 8-OH-DPAT in conjunction with selective antagonists like SB-269970 (for 5-HT7) and WAY-100635 (for 5-HT1A) allows researchers to differentiate the roles of these receptor subtypes in various physiological processes.

Methiothepin

    Compound Description: Methiothepin is a non-selective serotonin receptor antagonist, exhibiting affinity for multiple 5-HT receptor subtypes []. It is considered a relatively non-selective tool compound in serotonin research.

    Relevance: Due to its broad activity profile, methiothepin is often used to confirm the involvement of serotonin receptors in a given physiological response [, ]. Its effects on SB-269970-sensitive pathways are not specifically addressed in the provided texts.

[(3)H]-5-CT

    Compound Description: [(3)H]-5-CT is a radiolabeled form of 5-carboxamidotryptamine used as a radioligand in binding assays to study 5-HT receptors [, ].

    Relevance: [(3)H]-5-CT has been employed in research to characterize and compare binding affinities of various compounds, including SB-269970, to the 5-HT7 receptor []. This allows for a deeper understanding of the pharmacological profile and selectivity of SB-269970.

(R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol

    Compound Description: This is the full chemical name of SB-269970, the target compound itself [].

Ketanserin

    Compound Description: Ketanserin is a selective antagonist for the 5-HT2A receptor subtype. It also shows affinity for the 5-HT2C receptor but at a lower potency [, , , , ].

    Relevance: Ketanserin serves as a valuable tool compound for differentiating the roles of 5-HT2A receptors from those of 5-HT7 receptors, especially when investigating the effects of SB-269970 [, , , , ]. By comparing the effects of SB-269970 with those of ketanserin, researchers can dissect the contribution of different 5-HT receptor subtypes to a particular physiological response.

Spiperone

    Compound Description: Spiperone is a high-affinity antagonist for the dopamine D2 receptor, but it also exhibits binding affinity for several serotonin receptor subtypes, including 5-HT2A [, ].

    Relevance: Similar to ketanserin, spiperone is used to differentiate between the actions of 5-HT2 and 5-HT7 receptors [, ]. Its use alongside SB-269970 helps unravel the complex interplay between these receptors.

MK-801

    Compound Description: MK-801 is a non-competitive antagonist of the NMDA receptor, a glutamate receptor subtype [, , , ]. It is often used to induce a model of schizophrenia in animal studies.

    Relevance: Several studies investigate the potential of SB-269970 to reverse cognitive deficits induced by MK-801 [, , , ]. These studies aim to assess the therapeutic potential of SB-269970 in treating cognitive impairments associated with schizophrenia.

Scopolamine

    Compound Description: Scopolamine is a non-selective muscarinic acetylcholine receptor antagonist []. It is known to induce cognitive deficits, particularly in memory tasks.

    Relevance: Scopolamine is employed to evaluate the effects of SB-269970 on cholinergic-mediated cognitive processes []. Results suggest that SB-269970 might not be effective in ameliorating cognitive deficits primarily driven by cholinergic dysfunction.

M100,907

    Compound Description: M100,907 is a selective antagonist for the 5-HT2A receptor subtype []. It is frequently used in research to explore the role of this receptor in various behavioral and physiological processes.

    Relevance: M100,907 is used in conjunction with SB-269970 to compare and contrast the roles of 5-HT2A and 5-HT7 receptors in modulating impulsivity and cognitive function []. This comparison helps to delineate the specific contributions of these receptors to behavioral control and cognitive flexibility.

Pituitary adenylate cyclase-activating polypeptide (PACAP)

    Compound Description: PACAP is a neuropeptide that plays a role in various physiological functions, including stress responses and neuroprotection []. Deficiencies in PACAP have been linked to psychiatric disorders.

    Relevance: Studies have explored the potential of SB-269970 to reverse behavioral abnormalities observed in PACAP-deficient mice []. These findings suggest a potential therapeutic application of SB-269970 in treating psychiatric disorders associated with PACAP dysregulation.

AS19

    Compound Description: AS19 is an agonist that activates both 5-HT1A and 5-HT7 receptors []. It is often used in research to investigate the combined effects of activating these receptor subtypes.

    Relevance: AS19 is used in conjunction with SB-269970 to differentiate the roles of 5-HT1A and 5-HT7 receptors in neurite outgrowth and potentially other neuronal functions []. These findings contribute to understanding the roles of these receptors in neuronal plasticity and development.

Cimbi-712

    Compound Description: Cimbi-712 (3-{4-[4-(4-methylphenyl)piperazine-1-yl]butyl}p-1,3-dihydro-2H-indol-2-one) is a compound developed and evaluated as a potential PET radioligand for imaging 5-HT7 receptors in the brain [].

Cimbi-717

    Compound Description: Cimbi-717 (3-{4-[4-(3-methoxyphenyl)piperazine-1-yl]butyl}-1,3-dihydro-2H-indol-2-one) is another compound designed as a potential PET radioligand for 5-HT7 receptors [].

[18F]2FP3

    Compound Description: [18F]2FP3 is a radiolabeled compound that was investigated as a potential PET radioligand for imaging 5-HT7 receptors [].

Imipramine

    Compound Description: Imipramine is a tricyclic antidepressant that primarily acts by inhibiting the reuptake of norepinephrine and serotonin in the brain []. It is a widely used medication for treating depression.

    Relevance: Research has explored the potential synergistic effects of SB-269970 and imipramine in treating depression []. Findings suggest that combining SB-269970 with imipramine might enhance antidepressant efficacy, possibly by modulating noradrenaline levels in the prefrontal cortex.

Amisulpride

    Compound Description: Amisulpride is an atypical antipsychotic medication primarily used to treat schizophrenia [, , ]. It has a unique pharmacological profile, exhibiting high affinity for dopamine D2 and D3 receptors and serotonin 5-HT7 receptors.

    Relevance: Amisulpride's ability to target 5-HT7 receptors has led to investigations into the role of these receptors in the therapeutic effects of amisulpride, particularly in alleviating negative symptoms of schizophrenia [, , ]. Studies exploring the shared pharmacological targets of amisulpride and SB-269970 contribute to a deeper understanding of 5-HT7 receptor involvement in schizophrenia and the potential therapeutic benefits of 5-HT7 receptor antagonism.

Sulpiride

    Compound Description: Sulpiride is another atypical antipsychotic medication structurally similar to amisulpride []. It also displays affinity for dopamine D2 and D3 receptors.

    Relevance: Sulpiride is often included in studies comparing the effects of different antipsychotics, including those with 5-HT7 receptor affinity []. Its use alongside SB-269970 helps to elucidate the specific contributions of 5-HT7 receptor antagonism to the observed therapeutic benefits.

Haloperidol

    Compound Description: Haloperidol is a typical antipsychotic medication that primarily acts as a dopamine D2 receptor antagonist []. It is commonly used to treat schizophrenia and other psychotic disorders.

    Relevance: Haloperidol serves as a comparator compound in studies investigating the efficacy of atypical antipsychotics like amisulpride, which exhibit 5-HT7 receptor antagonism []. By comparing the effects of haloperidol, a more selective dopamine antagonist, with those of amisulpride and SB-269970, researchers can gain insights into the specific contributions of 5-HT7 receptor modulation in the context of antipsychotic treatment.

Chlordiazepoxide

    Compound Description: Chlordiazepoxide is a benzodiazepine medication with anxiolytic and sedative properties []. It enhances the effects of GABA, an inhibitory neurotransmitter in the brain.

    Relevance: Chlordiazepoxide is included in studies assessing the potential anxiolytic effects of 5-HT7 receptor antagonists like SB-269970 []. By comparing the behavioral effects of SB-269970 with those of established anxiolytics like chlordiazepoxide, researchers can evaluate the potential therapeutic value of 5-HT7 receptor antagonism in anxiety disorders.

Fluoxetine

    Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) commonly used to treat depression []. It increases serotonin levels in the brain.

    Relevance: Fluoxetine is included in studies investigating the role of serotonin in various behavioral and physiological processes, including those modulated by 5-HT7 receptors [, ]. Its use alongside SB-269970 helps to dissect the complex interplay between different serotonergic pathways and the specific contributions of 5-HT7 receptors.

NAN-190

    Compound Description: NAN-190 is a selective antagonist for the 5-HT1A receptor subtype [, ]. It is used in research to investigate the specific functions of this receptor.

    Relevance: NAN-190 serves as a comparator compound to SB-269970, allowing researchers to distinguish between the effects mediated by 5-HT1A and 5-HT7 receptors [, ]. Its use helps to dissect the contributions of these receptors to various physiological and behavioral responses.

α-methyl-5-HT

    Compound Description: α-methyl-5-HT is a 5-HT receptor agonist, showing a preference for the 5-HT2 receptor family []. It is commonly used to activate 5-HT2 receptors in experimental settings.

    Relevance: Similar to ketanserin and spiperone, α-methyl-5-HT is employed to distinguish between the roles of 5-HT2 receptors and those of other 5-HT receptor subtypes, including 5-HT7 []. Its use in conjunction with SB-269970 allows researchers to pinpoint the specific contributions of these receptor subtypes to observed physiological responses.

WAY-100635

    Compound Description: WAY-100635 is a highly selective antagonist for the 5-HT1A receptor subtype [, , , , ]. It is frequently used to investigate the specific roles of 5-HT1A receptors in various physiological and behavioral processes.

    Relevance: WAY-100635 plays a crucial role in studies aiming to isolate the effects of 5-HT7 receptors, particularly when using agonists or antagonists that target multiple 5-HT receptor subtypes, including SB-269970 [, , , , ]. By blocking 5-HT1A receptors with WAY-100635, researchers can more confidently attribute observed effects to the modulation of 5-HT7 receptors by SB-269970.

GR127935

    Compound Description: GR127935 is a selective antagonist for both 5-HT1B and 5-HT1D receptor subtypes [, , ]. It is commonly used in research to investigate the roles of these receptors in various physiological processes.

    Relevance: Similar to WAY-100635, GR127935 is used to differentiate the effects of 5-HT1B/1D receptors from those of other 5-HT receptors, particularly when studying the effects of SB-269970 on pathways potentially involving multiple 5-HT receptor subtypes [, , ]. By blocking 5-HT1B/1D receptors, researchers can more accurately pinpoint the specific contributions of 5-HT7 receptors in response to SB-269970.

RS-127445

    Compound Description: RS-127445 is a selective antagonist for the 5-HT2B receptor subtype []. It is a valuable tool for investigating the specific roles of 5-HT2B receptors.

    Relevance: RS-127445 helps distinguish the actions of 5-HT2B receptors from those of 5-HT7 receptors, especially when studying the effects of SB-269970 []. This is particularly important as some physiological responses might involve the interplay of different 5-HT receptor subtypes.

Ondansetron

    Compound Description: Ondansetron is a highly selective antagonist for the 5-HT3 receptor subtype, primarily known for its antiemetic properties [, ]. It is widely used to prevent nausea and vomiting.

    Relevance: Ondansetron helps to differentiate the actions of 5-HT3 receptors from those of other 5-HT receptors, including 5-HT7 receptors [, ]. Its use alongside SB-269970 allows researchers to isolate the effects of 5-HT7 receptor modulation in systems where multiple 5-HT receptor subtypes might be involved.

SB-656104

    Compound Description: SB-656104 is another selective antagonist for the 5-HT7 receptor [, , ]. It is structurally similar to SB-269970 and often used as a comparative tool in 5-HT7 receptor research.

    Relevance: The use of SB-656104 alongside SB-269970 helps to confirm and validate the role of 5-HT7 receptors in various physiological processes [, , ]. If both antagonists produce similar effects, it strengthens the evidence for the involvement of 5-HT7 receptors in the observed responses.

SB-258719

    Compound Description: SB-258719 is a selective antagonist for 5-HT7 receptors [, , ]. Like SB-269970 and SB-656104, it is a valuable tool for investigating the roles of this receptor subtype.

    Relevance: The use of multiple 5-HT7 receptor antagonists, including SB-258719, SB-269970, and SB-656104, helps to reinforce the specificity of observed effects and reduce the likelihood of off-target effects [, , ]. Consistent results obtained with different antagonists targeting the same receptor provide stronger evidence for the involvement of that receptor in a given physiological or behavioral response.

LP-211

    Compound Description: LP-211 is a selective agonist for the 5-HT7 receptor [, , ]. It is often used to activate 5-HT7 receptors in experimental settings to study their downstream effects.

    Relevance: LP-211 serves as a valuable counterpart to SB-269970 in research investigating the role of 5-HT7 receptors [, , ]. While SB-269970 blocks the receptor, LP-211 activates it, allowing researchers to observe the contrasting effects of receptor activation versus inhibition.

LP-44

    Compound Description: LP-44 is another selective agonist for the 5-HT7 receptor []. Like LP-211, it is used to activate this receptor subtype in research.

    Relevance: The use of multiple 5-HT7 receptor agonists, including LP-211 and LP-44, in conjunction with antagonists like SB-269970, helps to confirm the specificity of observed effects and strengthen the evidence for the involvement of 5-HT7 receptors in various physiological processes [].

Source and Classification

SB-269970 is classified as a selective serotonin 5-HT7 receptor antagonist. It was developed by GlaxoSmithKline and is primarily used in research settings to investigate the physiological and pharmacological roles of the 5-HT7 receptor. The compound is known for its high affinity towards the 5-HT7 receptor, with a pKi value of approximately 8.9, indicating its potency in blocking this receptor compared to other serotonin receptors .

Synthesis Analysis

The synthesis of SB-269970 involves several steps that can vary based on the specific derivatives being produced. The original synthesis method utilized a multicomponent reaction approach, which allows for the efficient assembly of complex structures from simpler reactants. Notably, the van Leusen reaction has been employed to synthesize various derivatives of SB-269970, focusing on optimizing binding affinities through structural modifications .

The synthesis typically includes:

  1. Formation of Imidazole Derivatives: The use of tosylmethylisocyanide in the presence of polar double bonds leads to imidazole formation.
  2. Substitution Reactions: Aryl groups are introduced through electrophilic aromatic substitution, optimizing for low-basicity scaffolds that retain high affinity for the 5-HT7 receptor.
  3. Purification: The synthesized compounds are purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity necessary for biological testing .
Molecular Structure Analysis

The molecular formula of SB-269970 is C18H28N2O3SHClC_{18}H_{28}N_{2}O_{3}S\cdot HCl, with a molecular weight of approximately 388.95 g/mol . The structure includes:

  • A central imidazole ring which is crucial for its interaction with the 5-HT7 receptor.
  • A piperazine moiety, contributing to its pharmacological properties.
  • A sulfonamide group, enhancing solubility and receptor binding characteristics.

The compound's stereochemistry is significant; it contains chiral centers that influence its biological activity. The specific orientation of these centers is critical for achieving optimal receptor binding and efficacy .

Chemical Reactions Analysis

SB-269970 participates in various chemical reactions primarily related to its pharmacological activity:

  1. Binding Interactions: It competes with serotonin (5-hydroxytryptamine) at the 5-HT7 receptor sites, effectively inhibiting receptor activation.
  2. Metabolic Transformations: In vivo studies have shown that SB-269970 undergoes metabolic processes that can alter its pharmacokinetic profile, including hepatic metabolism leading to various metabolites .
  3. Analytical Reactions: Techniques such as liquid chromatography coupled with mass spectrometry (LC/MS/MS) are utilized to quantify SB-269970 in biological samples, confirming its presence and concentration during pharmacological studies .
Mechanism of Action

The mechanism of action for SB-269970 revolves around its antagonistic effects on the 5-HT7 receptor:

  • Inhibition of Adenylyl Cyclase: By blocking 5-HT7 receptors, SB-269970 prevents serotonin-induced stimulation of adenylyl cyclase activity, thereby reducing cyclic adenosine monophosphate (cAMP) levels within cells .
  • Neurotransmitter Modulation: This inhibition affects various neurotransmitter systems, potentially influencing mood regulation and cognitive function.

Research indicates that administration of SB-269970 can reverse certain behavioral changes induced by stress or other factors in animal models, highlighting its potential therapeutic applications in mood disorders .

Physical and Chemical Properties Analysis

SB-269970 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water (up to 20 mM) and dimethyl sulfoxide (up to 100 mM), facilitating its use in biological assays .
  • Stability: The compound should be stored at +4°C to maintain stability over time.
  • Purity: Commercially available forms typically show purity levels exceeding 98% as determined by HPLC analysis.

These properties are crucial for ensuring reliable results in experimental applications.

Applications

SB-269970's primary applications lie within scientific research:

  1. Neuroscience Research: It is extensively used to study the role of the 5-HT7 receptor in various neurological conditions such as depression and anxiety disorders.
  2. Pharmacological Studies: Researchers utilize SB-269970 to explore potential therapeutic targets within serotonin signaling pathways.
  3. Behavioral Studies: Animal models treated with SB-269970 help elucidate the compound's effects on behavior and cognition under stress conditions.

Properties

CAS Number

201038-74-6

Product Name

SB-269970

IUPAC Name

3-[(2R)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol

Molecular Formula

C18H28N2O3S

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C18H28N2O3S/c1-15-7-11-19(12-8-15)13-9-16-4-3-10-20(16)24(22,23)18-6-2-5-17(21)14-18/h2,5-6,14-16,21H,3-4,7-13H2,1H3/t16-/m1/s1

InChI Key

HWKROQUZSKPIKQ-MRXNPFEDSA-N

SMILES

CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O

Synonyms

3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol
SB 269970
SB-269970

Canonical SMILES

CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O

Isomeric SMILES

CC1CCN(CC1)CC[C@H]2CCCN2S(=O)(=O)C3=CC=CC(=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.